molecular formula C7H14N2O B3197074 4-Methylpiperidine-4-carboxamide CAS No. 1003021-83-7

4-Methylpiperidine-4-carboxamide

Cat. No.: B3197074
CAS No.: 1003021-83-7
M. Wt: 142.2 g/mol
InChI Key: WMXCNYRFESQHJG-UHFFFAOYSA-N
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Description

4-Methylpiperidine-4-carboxamide is a chemical compound with a molecular weight of 142.2 . It is commonly used in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a topic of interest in recent scientific literature . For instance, one study reported the use of 4-methylpiperidine for Fmoc group removal in SPPS-Fmoc/tBu .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H14N2O/c1-8-7 (10)6-2-4-9-5-3-6/h6,9H,2-5H2,1H3, (H,8,10) . This indicates that the compound contains seven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

This compound is known to participate in various chemical reactions. For example, it is commonly used for Fmoc group removal in SPPS-Fmoc/tBu . The piperidine ring substitution leads to a significant reduction in the number of hydrates compared with the parent amine .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 142.2 .

Scientific Research Applications

  • Catalytic Applications :

    • Alkoxycarbonylpiperidines, such as 4-ethylpipecolinate and others, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process results in the formation of carboxamides and ketocarboxamides, depending on the reaction conditions and substrates used (Takács et al., 2014).
  • Synthesis and DNA Binding :

    • DNA-threading bis(9-aminoacridine-4-carboxamides) with piperidine sidechains have been synthesized. These compounds exhibit cytotoxicity towards human leukemic cells and show the ability to bisintercalate with supercoiled DNA (He et al., 2008).
  • Nanocomposite Applications :

    • Methylpiperidine-functionalized graphene oxide has been synthesized and applied as a curing catalyst for polyimide nanocomposites. These nanocomposites demonstrate improved oxygen barrier properties and high thermal stability (Jin et al., 2019).
  • Pharmaceutical Synthesis :

    • Efficient Fmoc group removal in peptide synthesis using diluted 4-methylpiperidine is described as less harmful to the environment and humans compared to standard practices (Rodríguez et al., 2019).
  • Development of Repellents :

    • Synthesis of chiral piperidine analogs, such as SS220, has been explored for their potential as arthropod repellents. They show comparable or better efficacy than common repellents like Deet (Klun et al., 2003).
  • Design of Dual Reuptake Inhibitors :

    • 4-Benzylpiperidine carboxamides were designed and synthesized as dual (serotonin and norepinephrine) reuptake inhibitors. They displayed significant inhibition compared to standard drugs (Paudel et al., 2015).

Mechanism of Action

While the specific mechanism of action for 4-Methylpiperidine-4-carboxamide is not explicitly mentioned in the search results, piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Safety and Hazards

4-Methylpiperidine-4-carboxamide is a toxic substance and is harmful to people and the environment . It is highly flammable and may form explosive mixtures with air . Containers may explode when heated . It causes severe skin burns and eye damage .

Future Directions

Piperidines, including 4-Methylpiperidine-4-carboxamide, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is a promising future for this class of compounds in the field of drug discovery and development .

Properties

IUPAC Name

4-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(6(8)10)2-4-9-5-3-7/h9H,2-5H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXCNYRFESQHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 500-mL three-neck round bottom flask was equipped with an overhead mechanical paddle stirrer, thermocouple with N2-inlet, and reflux condenser that was vented to the atmosphere. The reactor was charged with the product of Example 9 (45.68 g, 188.5 mmol), p-toluenesulfonic acid monohydrate (46.67 g, 2453 mmol, 1.3 equiv) and isopropanol (179.2 g). The mixture was warmed to 80±10° C. After 45 minutes, the reaction solution was allowed to slowly cool; at about 78° C. the p-toluenesulfonate salt of the title compound began to precipitate from the reaction mixture. When the mixture had reached 70° C., heptane (40.2 g) was added to the mixture, which was then stirred for about 30 minutes. The mixture was then allowed to cool to ambient temperature over about 3 hours. The suspension was filtered and the reactor and cake were rinsed with a mixture of isopropanol (90.2 g) and heptane (78.7 g). The cake was dried under vacuum (˜100 mmHg w/N2 bleed) at a temperature of about 55-60° C. to give the p-toluenesulfonate salt of the title compound 1H NMR (400 MHz, DMSO-d6) δ ppm 1.11 (s, 3H) 1.39-1.55 (m, 2H) 2.08 (d, J=14.55 Hz, 2H) 2.28 (s, 3H) 276-2.89 (m, 2H) 3.07-3.19 (m, 2H) 7.04 (s, 1H) 7.09-7.14 (m, 2H) 7.33 (s, 1H) 7.45-7.51 (m, 2H) 8.30 (s, 2H).
Quantity
45.68 g
Type
reactant
Reaction Step One
Quantity
46.67 g
Type
reactant
Reaction Step One
Quantity
179.2 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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